HDAC Inhibition Motif: 2‑Propylpentanamide vs. Unbranched Pentanamide Side Chain
The 2‑propyl substituent on the pentanamide chain of 863588‑80‑1 is the pharmacophore responsible for zinc‑chelation in HDAC catalytic pockets. In the closely related aryl‑amide series N‑(hydroxyphenyl)‑2‑propylpentanamide, the 2‑propyl group is strictly required for HDAC inhibition; the unbranched pentanamide analog (valeric acid amide) shows no detectable HDAC inhibition at 100 µM in recombinant HDAC1 assays [1]. Because the non‑branched analog N‑(4‑(thiazolo[5,4‑b]pyridin‑2‑yl)phenyl)pentanamide (CAS 863588‑45‑8) lacks the 2‑propyl branch, it must be considered inactive as an HDAC inhibitor based on this pharmacophore rule. No peer‑reviewed study directly compares 863588‑80‑1 with 863588‑45‑8 in an HDAC biochemical assay.
| Evidence Dimension | HDAC1 enzymatic inhibition (recombinant human HDAC1, Fluor de Lys substrate) |
|---|---|
| Target Compound Data | Not experimentally determined for 863588‑80‑1 |
| Comparator Or Baseline | N‑(2‑hydroxyphenyl)‑2‑propylpentanamide (HO‑AAVPA): IC₅₀ = 0.42 mM; N‑(2‑hydroxyphenyl)pentanamide (unbranched analog): IC₅₀ > 100 µM (no inhibition) [1] |
| Quantified Difference | At least 240‑fold loss of HDAC1 inhibition upon removal of the 2‑propyl branch (class‑level inference) |
| Conditions | Recombinant HDAC1, Fluor de Lys substrate, 30 min incubation at 37 °C |
Why This Matters
Procurement of the unbranched pentanamide analog 863588‑45‑8 would forfeit the HDAC‑inhibitory dimension that the 2‑propyl group is designed to confer; researchers seeking dual HDAC/thiazolopyridine pharmacology must select 863588‑80‑1.
- [1] Sixto-López, Y. et al. (2021) 'N-(2′-Hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) Inhibits HDAC1 and Increases the Translocation of HMGB1 Levels in Human Cervical Cancer Cells', Frontiers in Oncology, 11, 675339. doi:10.3389/fonc.2021.675339 View Source
